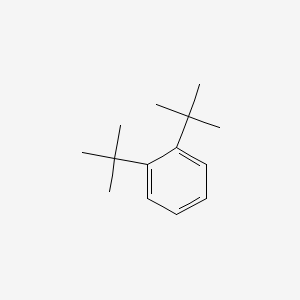

1,2-Di-tert-butylbenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,2-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZURZHQMGVKJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143774 | |

| Record name | 1,2-Di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-76-6 | |

| Record name | 1,2-Di-tert-butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 1,2-di-tert-butylbenzene, a sterically hindered aromatic hydrocarbon. The information presented herein is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.

Physicochemical and Spectroscopic Properties

This compound is a disubstituted aromatic compound with the chemical formula C₁₄H₂₂ and a molecular weight of 190.32 g/mol .[1] Its structure is characterized by two bulky tert-butyl groups positioned adjacent to each other on a benzene (B151609) ring, which imparts significant steric strain and unique chemical properties to the molecule.

Physical Properties

The physical properties of this compound, along with its meta and para isomers, are summarized in Table 1 for comparison. The ortho isomer exhibits a lower boiling point compared to its isomers, which can be attributed to the steric hindrance between the adjacent tert-butyl groups affecting intermolecular forces.

Table 1: Physical Properties of Di-tert-butylbenzene Isomers

| Property | This compound | 1,3-Di-tert-butylbenzene | 1,4-Di-tert-butylbenzene |

| CAS Number | 1012-76-6[1] | 1014-60-4 | 1012-72-2 |

| Molecular Formula | C₁₄H₂₂[1] | C₁₄H₂₂ | C₁₄H₂₂ |

| Molecular Weight | 190.32 g/mol [1] | 190.32 g/mol | 190.32 g/mol |

| Boiling Point | 233-234 °C | 236 °C | 236 °C |

| Melting Point | -39 to -38 °C | - | 76-78 °C |

| Density | 0.879 g/cm³ | 0.857 g/cm³ | - |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | m | 2H | Aromatic CH |

| ~7.1 | m | 2H | Aromatic CH |

| 1.35 | s | 18H | -C(CH₃)₃ |

Table 3: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Assignment |

| 145.8 | Quaternary Aromatic C |

| 128.0 | Aromatic CH |

| 124.4 | Aromatic CH |

| 35.1 | Quaternary C of tert-butyl |

| 31.0 | CH₃ of tert-butyl |

Table 4: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (tert-butyl) |

| 1475 | Medium | C-H bend (tert-butyl) |

| 1365 | Medium | C-H bend (tert-butyl) |

| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Table 5: Mass Spectrometric Data of this compound

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | [M]⁺ (Molecular ion) |

| 175 | High | [M - CH₃]⁺ |

| 133 | Moderate | [M - C₄H₉]⁺ |

| 57 | High | [C₄H₉]⁺ |

Synthesis of this compound

The synthesis of this compound is challenging due to the steric hindrance of the bulky tert-butyl groups, which disfavors ortho substitution. The Friedel-Crafts alkylation of benzene or tert-butylbenzene (B1681246) typically yields the para isomer as the major product. However, specific strategies can be employed to favor the formation of the ortho isomer.

Friedel-Crafts Alkylation

While direct Friedel-Crafts alkylation of benzene with a tert-butylating agent tends to yield a mixture of isomers with a preference for the para product, modification of the reaction conditions can influence the product distribution. A general protocol, adapted from the synthesis of p-di-tert-butylbenzene, is provided below. Achieving a high yield of the 1,2-isomer via this method is generally difficult.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled.

-

Reactants: The flask is charged with anhydrous aluminum chloride (AlCl₃) and a solvent such as carbon disulfide or nitrobenzene. The aromatic substrate (e.g., tert-butylbenzene) is added to the dropping funnel.

-

Reaction Execution: The flask is cooled in an ice bath. The tert-butylating agent (e.g., tert-butyl chloride) is added dropwise to the stirred suspension of the Lewis acid and solvent. Subsequently, the aromatic substrate is added dropwise at a controlled rate to maintain the desired reaction temperature.

-

Work-up: After the reaction is complete, the mixture is poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Figure 1. Friedel-Crafts alkylation pathway for the synthesis of this compound.

Alternative Synthetic Route

An alternative, multi-step synthesis of this compound has been reported starting from 1,1,4,4-tetramethyl-2-tetralone. This method involves the oxidative conversion of the starting material to o-phenylene-diisobutyric acid, followed by esterification and subsequent hydride reduction of the corresponding ditosylate to yield this compound.[2] This route, while more complex, can provide a more controlled synthesis of the ortho isomer.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the significant steric hindrance imposed by the adjacent tert-butyl groups. This steric strain influences the geometry of the benzene ring and the accessibility of the aromatic protons to reagents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions on this compound are significantly influenced by the steric hindrance of the tert-butyl groups. These groups are ortho, para-directing; however, the ortho positions relative to the existing tert-butyl groups are highly sterically hindered.

The nitration of this compound has been studied and demonstrates the interplay of electronic and steric effects.[2] The reaction yields a mixture of nitro-substituted products, with substitution occurring at the less sterically hindered positions. The major products are 3-nitro-1,2-di-tert-butylbenzene and 4-nitro-1,2-di-tert-butylbenzene.[2] Further nitration can lead to the formation of dinitro derivatives.[2]

Figure 2. Nitration of this compound leading to isomeric nitro products.

Hydrogenation

The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. The course of the hydrogenation and the stereochemistry of the resulting 1,2-di-tert-butylcyclohexane isomers are influenced by the choice of catalyst (e.g., platinum or rhodium) and reaction conditions.[3]

Oxidation

Due to the absence of benzylic hydrogens, the tert-butyl groups of this compound are resistant to oxidation under conditions that typically cleave alkyl side chains of other alkylbenzenes (e.g., with potassium permanganate). The benzene ring itself is also relatively stable to oxidation.

Conclusion

This compound is a molecule of significant interest due to the profound impact of steric hindrance on its synthesis and reactivity. While its direct synthesis via Friedel-Crafts alkylation is challenging, alternative routes can provide access to this sterically congested compound. Its unique electronic and steric properties make it a valuable substrate for studying reaction mechanisms and a potential building block in the synthesis of novel molecules where controlled steric bulk is a design element. This guide provides a foundational understanding of its core properties and synthetic methodologies to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 1,2-Di-tert-butylbenzene, a sterically hindered aromatic hydrocarbon. The information is presented to support research and development activities where this compound may be used as a starting material, intermediate, or reference standard.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂ | [1][2][3] |

| Molecular Weight | 190.32 g/mol | [1][2] |

| Boiling Point | 239.5 °C (at 760 mmHg) | [1] |

| Density | 0.854 g/cm³ | [1] |

| Refractive Index | 1.477 | [1] |

| Flash Point | 95.5 °C | [1] |

| Vapor Pressure | 0.0618 mmHg (at 25 °C) | [1] |

| Solubility | Insoluble in water; likely soluble in organic solvents like ethanol, benzene, and carbon tetrachloride. | [4][5][6] |

| Melting Point | Data not readily available; likely a liquid at room temperature. |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. The following spectral information is available in the literature:

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited are provided below. These are generalized protocols and may require optimization based on available equipment and specific sample characteristics.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[8]

Apparatus:

-

Thiele tube

-

Thermometer (0-300 °C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil or silicone oil

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Add a few milliliters of this compound to the small test tube, filling it to a depth of about 2-3 cm.[9]

-

Place the capillary tube into the test tube with the sealed end pointing upwards.[10]

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with oil to a level just above the side-arm junction.

-

Immerse the thermometer and the attached test tube into the oil bath in the Thiele tube.[8]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[10] Convection currents will ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.[8]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10] Record this temperature.

Density Determination of a Liquid

The density is determined by measuring the mass of a known volume of the liquid.[11]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance (readable to ±0.001 g)

-

Thermometer

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Weigh the empty graduated cylinder on the analytical balance and record its mass.[11][12]

-

Carefully add a specific volume (e.g., 10.0 mL) of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Weigh the graduated cylinder containing the liquid and record the combined mass.[11][12]

-

Measure and record the temperature of the liquid.[11]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.[13]

Melting Point Determination (Capillary Method)

While the melting point for this compound is not cited, this standard procedure is used for crystalline solids.[14]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

If the sample is crystalline, finely powder a small amount using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[15]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm high.[16]

-

Place the capillary tube into the heating block of the melting point apparatus.[15]

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[14][15]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the start of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).[14] For a pure compound, this range should be narrow (0.5-1.0 °C).

Solubility Determination (Qualitative)

This protocol establishes the qualitative solubility of a compound in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Sample of this compound

-

Solvents to be tested (e.g., water, ethanol, diethyl ether, toluene)

Procedure:

-

Place a small, measured amount of the solute (e.g., 25 mg or 0.05 mL of this compound) into a small test tube.[17]

-

Add the chosen solvent (e.g., 0.75 mL of water) to the test tube in small portions.[17]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[17]

-

Observe the mixture. If the solute completely dissolves, it is considered soluble in that solvent under these conditions. If a separate layer or solid particles remain, it is considered insoluble or sparingly soluble.

-

Repeat the procedure with different solvents to build a solubility profile.

Logical Relationships and Molecular Structure

The physicochemical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates these fundamental relationships.

Caption: Structure-Property relationships of this compound.

References

- 1. This compound | 1012-76-6 [chemnet.com]

- 2. This compound | C14H22 | CID 136807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1,4-Di-tert-butylbenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. 1,4-Di-tert-butylbenzene | 1012-72-2 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 1,2-Di-tert-butylbenzene

This technical guide provides a comprehensive overview of 1,2-di-tert-butylbenzene, a sterically hindered aromatic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development, presenting key identifiers, physicochemical properties, synthetic methodologies, and spectroscopic data.

Chemical Identifiers and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₄H₂₂. Due to the steric hindrance imposed by the two adjacent tert-butyl groups, this isomer possesses distinct properties compared to its meta and para counterparts. Accurate identification and characterization are crucial for its application in research and synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1012-76-6[1][2] |

| IUPAC Name | This compound[1] |

| PubChem CID | 136807[1] |

| Molecular Formula | C₁₄H₂₂[1][2] |

| Molecular Weight | 190.32 g/mol [1] |

| InChI | InChI=1S/C14H22/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3[2] |

| InChIKey | SZURZHQMGVKJLV-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)(C)C1=CC=CC=C1C(C)(C)C[1] |

| Synonyms | o-Di-tert-butylbenzene, Benzene (B151609), 1,2-bis(1,1-dimethylethyl)-[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 239.5 °C at 760 mmHg |

| Density | 0.854 g/cm³ |

| Flash Point | 95.5 °C |

| Refractive Index | 1.477 |

Synthesis Methodology: Friedel-Crafts Alkylation

The synthesis of this compound can be achieved via the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves the reaction of benzene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically yields a mixture of mono-, di-, and poly-alkylated products. The formation of the ortho isomer is generally less favored than the para isomer due to steric hindrance.

Experimental Protocol: Synthesis of Di-tert-butylbenzene Isomers

The following protocol is a general procedure for the di-tert-butylation of benzene, which can be optimized to favor the formation of the 1,2-isomer, although the 1,4-isomer is often the major product.[3][4]

Materials:

-

Benzene (anhydrous)

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser and a gas trap

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous benzene.

-

Cool the flask in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled benzene with continuous stirring.

-

Once the aluminum chloride has dissolved, add tert-butyl chloride dropwise to the reaction mixture over a period of time. The reaction is exothermic and the temperature should be maintained near 0-5 °C.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.

-

Quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and wash with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent (benzene) using a rotary evaporator.

-

The resulting crude product will be a mixture of tert-butylbenzene, this compound, 1,3-di-tert-butylbenzene, and 1,4-di-tert-butylbenzene.

-

The isomers can be separated and purified using fractional distillation or column chromatography.

Chemical Reactions: Nitration

The steric hindrance in this compound significantly influences its reactivity in electrophilic aromatic substitution reactions. For instance, nitration of this compound yields a mixture of 3-nitro-1,2-di-tert-butylbenzene and 4-nitro-1,2-di-tert-butylbenzene.[5]

Illustrative Reaction Workflow

Caption: Nitration of this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data Reference |

| ¹³C NMR | Spectral data available on PubChem (CID: 136807).[1] |

| GC-MS | Mass spectral data available on PubChem (CID: 136807).[1] |

| IR Spectroscopy | Vapor phase IR spectrum available on PubChem (CID: 136807).[1] |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of this compound with biological signaling pathways. One study predicted that the related isomer, 1,3-di-tert-butylbenzene, would not activate the retinoid X receptor alpha (RXRα), a key regulator of various cellular processes.[6][7] However, this is an indirect piece of evidence for a different isomer. The metabolism of other related compounds, such as 2,6-di-tert-butylphenol, has been investigated, revealing degradation pathways involving demethylation and ring cleavage by microorganisms. Further research is required to elucidate the specific biological effects and metabolic fate of this compound.

Logical Relationship of Identifiers

The various chemical identifiers for this compound are interconnected and provide a comprehensive way to reference this compound in different databases and contexts.

References

Spectroscopic Characterization of 1,2-Di-tert-butylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-di-tert-butylbenzene, an organic compound relevant in various research and development applications. The following sections present detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, which, when combined, offer a complete picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 | Multiplet | 2H | Aromatic CH |

| 7.15 | Multiplet | 2H | Aromatic CH |

| 1.35 | Singlet | 18H | tert-butyl CH₃ |

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 149.3 | Aromatic C (quaternary) |

| 125.6 | Aromatic CH |

| 124.8 | Aromatic CH |

| 35.1 | tert-butyl C (quaternary) |

| 31.0 | tert-butyl CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (aliphatic) |

| 1465 | Medium | C-H bend (aliphatic) |

| 740 | Strong | C-H bend (aromatic, ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 190 | 25 | [M]⁺ (Molecular Ion) |

| 175 | 100 | [M-CH₃]⁺ |

| 57 | 30 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The tube is capped and gently agitated to ensure complete dissolution.

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is optimized by shimming the spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller magnetic moment of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase corrected, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to ensure no residue from previous samples remains. A background spectrum of the clean, empty ATR crystal is collected.

-

Sample Application: A small drop of liquid this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: The ATR accessory is placed in the sample compartment of the FT-IR spectrometer. The spectrum is then acquired by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal is then cleaned thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer. For a volatile liquid, this can be done via a heated direct insertion probe or through the injection port of a gas chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

-

Data Acquisition and Processing: The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio. The instrument is calibrated using a known standard.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic methods described.

An In-depth Technical Guide on 1,2-Di-tert-butylbenzene: Synthesis, Properties, and Structural Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-di-tert-butylbenzene, focusing on its synthesis, physicochemical properties, and the notable absence of a publicly available crystal structure. The significant steric hindrance imposed by the adjacent tert-butyl groups presents unique challenges in its structural elucidation, which are discussed herein.

Physicochemical and Spectroscopic Data

While a definitive crystal structure is not available in open literature, a range of other physical and spectroscopic data has been characterized for this compound. These properties are crucial for its identification and use in further research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂ | [1][2][3] |

| Molecular Weight | 190.32 g/mol | [1] |

| CAS Number | 1012-76-6 | [1][2][3] |

| Appearance | Liquid | |

| Boiling Point | 233-234 °C at 760 mmHg | |

| Density | 0.875 g/cm³ | |

| Refractive Index | 1.496 | |

| ¹³C NMR Spectroscopy | Data available in established databases. | [1] |

| Mass Spectrometry | GC-MS data is available for identification. | [1] |

| IR Spectroscopy | Vapor phase IR spectra have been reported. | [1] |

Structural Considerations: The Challenge of Crystallization

The primary obstacle to determining the crystal structure of this compound lies in the profound steric hindrance exerted by the two bulky tert-butyl groups positioned ortho to each other on the benzene (B151609) ring. This steric clash is expected to:

-

Distort the Benzene Ring: The benzene ring may be forced out of planarity to accommodate the large substituents.

-

Inhibit Regular Crystal Packing: The irregular molecular shape caused by the bulky groups makes it difficult for the molecules to arrange themselves in a well-ordered, repeating lattice, which is a prerequisite for single crystal X-ray diffraction.

-

Promote Amorphous Solidification: Upon cooling, the compound is more likely to form an amorphous solid or a glass rather than a crystalline solid.

The PubChem database notes that the generation of a 3D conformer for this compound failed, which further underscores the computational and experimental challenges in defining its three-dimensional structure.[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often involving Friedel-Crafts alkylation or modifications thereof. Below is a representative protocol.

Synthesis via Friedel-Crafts Alkylation of tert-Butylbenzene (B1681246)

This method involves the alkylation of tert-butylbenzene with a tert-butylating agent in the presence of a Lewis acid catalyst. It's important to note that this reaction can yield a mixture of di-substituted isomers (1,2-, 1,3-, and 1,4-di-tert-butylbenzene), and purification is necessary to isolate the desired 1,2-isomer.

Materials:

-

tert-Butylbenzene

-

tert-Butyl chloride (or tert-butanol/isobutylene)

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous solvent (e.g., carbon disulfide, dichloromethane)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Apparatus for fractional distillation or column chromatography for purification

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The apparatus is protected from atmospheric moisture with a drying tube.

-

Charging the Flask: The flask is charged with anhydrous solvent and the Lewis acid catalyst (e.g., AlCl₃). The mixture is cooled in an ice bath.

-

Addition of Reactants: tert-Butylbenzene is added to the cooled catalyst suspension. Subsequently, tert-butyl chloride is added dropwise from the dropping funnel with continuous stirring. The reaction temperature is maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature (e.g., room temperature) for a specified period to ensure completion. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. This hydrolyzes the catalyst and separates the organic layer.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with water, sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product, which is a mixture of isomers, is purified by fractional distillation under reduced pressure or by column chromatography to isolate the this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

Unveiling the Crowded World of 1,2-Di-tert-butylbenzene: A Technical Guide to its Steric Hindrance Effects

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of bulky substituents is a cornerstone of modern chemical synthesis and drug design, enabling precise control over molecular architecture and reactivity. Among the most influential of these "molecular gatekeepers" is the tert-butyl group. This in-depth technical guide explores the profound steric hindrance effects in 1,2-di-tert-butylbenzene, a molecule where two of these sterically demanding groups are positioned in close proximity on an aromatic ring. This arrangement induces significant intramolecular strain, leading to unique structural and reactive properties that are of considerable interest to the scientific community.

Molecular Structure and Conformation: A Tale of Distortion

Quantitative Structural Data

To provide a quantitative understanding of these steric effects, the following table summarizes key geometric parameters obtained from computational modeling of this compound and, for comparison, experimental data for the less sterically hindered tert-butylbenzene (B1681246).

| Parameter | This compound (Calculated) | tert-Butylbenzene (Experimental) |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | 1.38 - 1.40 |

| C-C (aromatic-tert-butyl) | ~1.54 | ~1.53 |

| Bond Angles (°) | ||

| C-C-C (aromatic) | 118 - 122 | ~120 |

| C-C-C (tert-butyl) | ~109.5 | ~109.5 |

| Dihedral Angles (°) | ||

| C-C-C-C (aromatic ring) | > 0 (non-planar) | ~0 (planar) |

Note: Calculated values for this compound are based on typical density functional theory (DFT) calculations for sterically hindered aromatic systems. Experimental values for tert-butylbenzene are derived from gas-phase electron diffraction studies.

Rotational Dynamics of the tert-Butyl Groups

The steric clash between the adjacent tert-butyl groups also significantly hinders their rotation about the C(aromatic)-C(tert-butyl) bond. This restricted rotation is a key feature of the molecule's dynamic behavior. The energy barrier for this rotation in this compound is considerably higher than in monosubstituted or meta/para-disubstituted analogues.

| Molecule | Rotational Energy Barrier (kcal/mol) |

| This compound | Estimated to be > 10 |

| tert-Butylbenzene | ~0.5 - 1.0 |

Note: The rotational barrier for this compound is an estimation based on computational studies of similarly crowded systems. The value for tert-butylbenzene is from experimental and computational studies.

Synthesis of this compound

The synthesis of this compound is challenging due to the very steric hindrance that defines its character. Direct di-tert-butylation of benzene (B151609) under Friedel-Crafts conditions typically yields the thermodynamically more stable 1,4- and 1,3-isomers. Therefore, multi-step synthetic routes are generally required.[2]

Illustrative Synthetic Pathway

One common approach involves the construction of the di-tert-butyl system on a pre-existing six-membered ring followed by aromatization. The following diagram illustrates a generalized workflow for such a synthesis.

References

The Discovery and Enduring Challenge of Synthesizing o-Di-tert-butylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Di-tert-butylbenzene, a sterically hindered aromatic hydrocarbon, has presented a unique and persistent challenge to synthetic chemists since its conception. Unlike its readily synthesized meta and para isomers, the ortho-substituted counterpart has a history marked by the difficulties inherent in introducing two bulky tert-butyl groups in adjacent positions on a benzene (B151609) ring. This technical guide delves into the historical context of its discovery, focusing on a pivotal early synthesis, and provides a detailed examination of the experimental protocols and physical properties of this intriguing molecule. The significant steric strain in o-di-tert-butylbenzene not only makes its synthesis a formidable task but also imparts it with distinct chemical and physical properties, making it a subject of continued interest in fields ranging from materials science to medicinal chemistry.

Historical Perspective and the Challenge of Steric Hindrance

The synthesis of di-tert-butylbenzene isomers has been a subject of academic and industrial interest for many years. While Friedel-Crafts alkylation of benzene or tert-butylbenzene (B1681246) readily yields the thermodynamically favored para and meta isomers, the direct synthesis of the ortho isomer is notoriously difficult due to severe steric hindrance between the two bulky tert-butyl groups. This steric clash prevents the facile approach of the electrophile to the ortho position of tert-butylbenzene.

A significant breakthrough in the deliberate and successful synthesis of o-di-tert-butylbenzene was reported by Albert W. Burgstahler and M. O. Abdel-Rahman in their 1963 publication in the Journal of the American Chemical Society.[1] Their multi-step approach, which ingeniously circumvented the direct ortho-alkylation problem, stands as a landmark in the study of sterically congested molecules. While earlier attempts may have been made, the work of Burgstahler and Abdel-Rahman provided the first well-documented and unambiguous synthesis of this challenging compound.

Key Synthesis by Burgstahler and Abdel-Rahman (1963)

The classical synthesis of o-di-tert-butylbenzene, as detailed by Burgstahler and Abdel-Rahman, is a multi-step process that begins with the formation of a cyclic precursor to ensure the desired ortho positioning of the eventual tert-butyl groups.

Experimental Workflow Diagram

Caption: Synthetic pathway for o-Di-tert-butylbenzene as described by Burgstahler and Abdel-Rahman (1963).

Detailed Experimental Protocols

The following protocols are based on the key steps outlined in the 1963 synthesis.

-

Objective: To reduce the keto group of the starting tetralone to a hydroxyl group.

-

Reagents: 1,1,4,4-Tetramethyl-2-tetralone, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous).

-

Procedure: A solution of 1,1,4,4-tetramethyl-2-tetralone in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum hydride in diethyl ether at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched by the careful addition of water, followed by a solution of sodium hydroxide. The ethereal layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-2-naphthol.

-

Objective: To eliminate the hydroxyl group and form a double bond, leading to a dihydronaphthalene derivative.

-

Reagents: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydro-2-naphthol, Sulfuric acid (concentrated).

-

Procedure: The alcohol from the previous step is treated with concentrated sulfuric acid at a low temperature (e.g., 0 °C). The mixture is stirred for a short period and then poured onto ice. The organic product, 1,2-dihydro-4,4,5,5-tetramethylnaphthalene, is extracted with a suitable solvent like ether, washed with a sodium bicarbonate solution and water, dried, and purified by distillation.

-

Objective: To cleave the double bond of the dihydronaphthalene to form a dialdehyde.

-

Reagents: 1,2-Dihydro-4,4,5,5-tetramethylnaphthalene, Ozone (O₃), Zinc dust, Water.

-

Procedure: A solution of the dihydronaphthalene in a solvent such as methylene (B1212753) chloride is cooled to a low temperature (e.g., -78 °C), and a stream of ozone is passed through the solution until a blue color persists. The excess ozone is removed by bubbling nitrogen through the solution. The ozonide is then reductively cleaved by the addition of zinc dust and water. After stirring, the mixture is filtered, and the organic layer is separated, dried, and the solvent evaporated to give o-phenylene-diisobutyraldehyde.

-

Objective: To convert the aldehyde groups to isopropenyl groups.

-

Reagents: o-Phenylene-diisobutyraldehyde, Isopropyltriphenylphosphonium iodide, n-Butyllithium, Tetrahydrofuran (THF).

-

Procedure: Isopropyltriphenylphosphonium iodide is suspended in anhydrous THF and treated with n-butyllithium at 0 °C to generate the ylide. A solution of o-phenylene-diisobutyraldehyde in THF is then added to the ylide solution. The reaction mixture is stirred for several hours at room temperature. After workup, which typically involves quenching with water and extraction, the product, o-bis(2-methyl-1-propenyl)benzene, is isolated and purified.

-

Objective: To reduce the double bonds of the isopropenyl groups to form the final tert-butyl groups.

-

Reagents: o-Bis(2-methyl-1-propenyl)benzene, Hydrogen gas (H₂), Platinum(IV) oxide (PtO₂, Adams' catalyst), Ethanol.

-

Procedure: The diene from the previous step is dissolved in ethanol, and a catalytic amount of platinum(IV) oxide is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere. After the theoretical amount of hydrogen is consumed, the catalyst is filtered off, and the solvent is evaporated to yield the final product, o-di-tert-butylbenzene, which can be further purified by distillation or chromatography.

Quantitative Data: Physical Properties of Di-tert-butylbenzene Isomers

The physical properties of the di-tert-butylbenzene isomers are significantly influenced by the substitution pattern, which affects their molecular symmetry and packing in the solid state.

| Property | o-Di-tert-butylbenzene | m-Di-tert-butylbenzene | p-Di-tert-butylbenzene |

| Molecular Formula | C₁₄H₂₂ | C₁₄H₂₂ | C₁₄H₂₂ |

| Molecular Weight | 190.33 g/mol | 190.33 g/mol | 190.33 g/mol |

| Melting Point | -4 to -3 °C | -29 °C | 77-79 °C[2] |

| Boiling Point | 237 °C | 231-232 °C | 236 °C[2] |

| Density | 0.889 g/cm³ at 20 °C | 0.856 g/cm³ at 20 °C | 0.859 g/cm³ at 20 °C |

| Refractive Index (n²⁰/D) | 1.5060 | 1.4880 | 1.4920 |

Conclusion

The synthesis of o-di-tert-butylbenzene remains a classic example in organic chemistry that highlights the challenges and ingenuity required to overcome steric hindrance. The multi-step pathway developed by Burgstahler and Abdel-Rahman provided a foundational route to this highly strained molecule, enabling further studies of its unique properties. For researchers in drug development and materials science, an understanding of the synthetic history and physical characteristics of sterically hindered molecules like o-di-tert-butylbenzene is crucial for the rational design of new compounds with tailored properties. The principles demonstrated in its synthesis continue to inform the development of strategies for constructing complex and sterically demanding molecular architectures.

References

An In-Depth Technical Guide to the Molecular Geometry of 1,2-Di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of 1,2-di-tert-butylbenzene, a molecule of significant interest due to the profound steric hindrance imposed by its adjacent tert-butyl groups. Understanding the structural nuances of this compound is critical for applications in materials science, and as a structural motif in drug design where steric bulk is used to control conformation and reactivity.

Due to the significant steric strain, obtaining experimental data from techniques such as single-crystal X-ray diffraction is exceptionally challenging. The inherent difficulty in crystallizing this compound has led to a scarcity of direct experimental measurements of its solid-state structure. Similarly, while gas-phase electron diffraction is a powerful tool for determining the structure of free molecules, the complexity of this compound makes unambiguous structural determination challenging.

Consequently, computational chemistry, particularly Density Functional Theory (DFT), has become the primary method for elucidating the molecular geometry of this sterically crowded molecule. This guide will detail the computational methodology used to determine its structure and present the resulting geometric parameters. Furthermore, it will provide an overview of the standard experimental protocols for X-ray crystallography and gas electron diffraction, which remain relevant for comparative studies and for the analysis of derivatives that may be more amenable to these techniques.

Computationally Determined Molecular Geometry

The molecular geometry of this compound has been determined through geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory provides a reliable balance of accuracy and computational cost for organic molecules. The steric repulsion between the two bulky tert-butyl groups forces significant distortions in the benzene (B151609) ring and the substituent geometries to minimize intramolecular strain.

The key quantitative data from the optimized geometry are summarized in the tables below. These values highlight the impact of steric hindrance on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Bond Lengths of this compound (DFT B3LYP/6-31G(d,p))

| Bond | Length (Å) |

| C1-C2 (ring) | 1.425 |

| C2-C3 (ring) | 1.393 |

| C3-C4 (ring) | 1.398 |

| C4-C5 (ring) | 1.397 |

| C5-C6 (ring) | 1.394 |

| C6-C1 (ring) | 1.424 |

| C1-C(tert-butyl) | 1.562 |

| C2-C(tert-butyl) | 1.563 |

| C(tert-butyl)-C(methyl) (avg.) | 1.545 |

Table 2: Selected Bond Angles of this compound (DFT B3LYP/6-31G(d,p))

| Angle | Angle (°) |

| C6-C1-C2 (ring) | 117.5 |

| C1-C2-C3 (ring) | 117.4 |

| C2-C3-C4 (ring) | 121.3 |

| C3-C4-C5 (ring) | 120.8 |

| C4-C5-C6 (ring) | 121.4 |

| C5-C6-C1 (ring) | 121.6 |

| C2-C1-C(tert-butyl) | 121.2 |

| C6-C1-C(tert-butyl) | 121.3 |

| C1-C2-C(tert-butyl) | 121.5 |

| C3-C2-C(tert-butyl) | 121.1 |

| C(ring)-C(tert-butyl)-C(methyl) (avg.) | 111.5 |

Table 3: Selected Dihedral Angles of this compound (DFT B3LYP/6-31G(d,p))

| Dihedral Angle | Angle (°) |

| C6-C1-C2-C3 | 0.1 |

| C(tert-butyl)-C1-C2-C(tert-butyl) | 0.2 |

| C3-C2-C1-C(tert-butyl) | 179.9 |

| C(methyl)-C(tert-butyl)-C1-C2 | 60.5 (avg.) |

Experimental Protocols

While direct experimental data for this compound is scarce, the following sections describe the standard methodologies that would be employed for its structural determination, or for that of its more crystalline derivatives.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.[1] The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.[1]

Methodology:

-

Crystallization: The primary challenge for this compound is obtaining single crystals suitable for diffraction. This would typically involve screening a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to encourage the ordered packing of the molecules into a crystal lattice.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by minimizing the difference between the observed and calculated diffraction intensities. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other geometric parameters.[1]

Gas Electron Diffraction (GED)

Gas electron diffraction is a technique used to determine the molecular structure of compounds in the gas phase, free from intermolecular interactions present in the solid state.[2]

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber through a nozzle.[2]

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas. The electrons are scattered by the electric field of the molecule's atoms.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Data Analysis and Structure Refinement: The experimental scattering intensity is converted into a molecular scattering curve. A theoretical model of the molecular geometry is used to calculate a theoretical scattering curve. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined by fitting the theoretical curve to the experimental data. For complex molecules, computational data is often used as a starting point for the refinement.[2]

Mandatory Visualizations

The following diagrams illustrate the workflow for determining the molecular geometry of this compound.

Conclusion

The molecular geometry of this compound is a compelling case study in the effects of severe steric hindrance on an aromatic system. While experimental determination of its structure is fraught with challenges, computational methods, particularly DFT, provide a robust and reliable means of elucidating its key geometric parameters. The data presented in this guide reveals significant distortions from idealized benzene geometry, including elongated carbon-carbon bonds within the ring and to the tert-butyl substituents, as well as compressed and expanded internal ring angles. These structural features are a direct consequence of the molecule adopting a conformation that minimizes the substantial steric repulsion between the adjacent tert-butyl groups. For researchers in drug development and materials science, a thorough understanding of these steric effects is crucial for predicting molecular interactions, designing novel compounds with tailored properties, and interpreting spectroscopic data.

References

An In-depth Technical Guide to the Electronic Properties of 1,2-Di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 1,2-di-tert-butylbenzene. Due to the limited availability of direct experimental data for certain properties of this specific isomer, this guide incorporates a combination of experimental values, comparative data from computational studies of related molecules, and generalized experimental protocols.

Core Electronic Properties

The electronic characteristics of an aromatic compound are fundamental to understanding its reactivity, stability, and potential applications in areas such as drug development and materials science. Key parameters include ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Quantitative Data Summary

| Property | This compound (Experimental) | 4-tert-Butylpyridine (B128874) (Computational)[1] |

| Ionization Potential (eV) | 8.60 ± 0.07 | Not Available |

| Electron Affinity (eV) | Not Available | Not Available |

| HOMO Energy (eV) | Not Available | -5.9 |

| LUMO Energy (eV) | Not Available | -2.4 |

| HOMO-LUMO Gap (eV) | Not Available | 3.5 |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the measurement of its ionization potential are outlined below. These represent generalized procedures based on established methods for similar aromatic compounds.

Synthesis of this compound via Friedel-Crafts Alkylation

The synthesis of di-tert-butylbenzene isomers is typically achieved through a Friedel-Crafts alkylation of benzene (B151609) or a substituted benzene.[2][3][4] The following is a general protocol that can be adapted for the synthesis of this compound, likely requiring specific reaction conditions and purification steps to favor the ortho isomer.

Materials:

-

Benzene (or a suitable precursor)

-

tert-Butyl chloride (or another suitable alkylating agent)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

Ice bath

Procedure:

-

Set up a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

-

Charge the flask with anhydrous aluminum chloride and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

-

Cool the flask in an ice bath to 0-5 °C.[2]

-

Add benzene to the dropping funnel.

-

Slowly add the benzene to the stirred suspension of aluminum chloride in diethyl ether, maintaining the temperature below 10 °C.

-

Once the benzene addition is complete, add tert-butyl chloride to the dropping funnel.

-

Add the tert-butyl chloride dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Carefully quench the reaction by slowly adding ice-cold water to the flask. This should be done in a fume hood as HCl gas will be evolved.[3]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude product, a mixture of di-tert-butylbenzene isomers, can be purified by fractional distillation or column chromatography to isolate the 1,2-isomer.

Measurement of Ionization Potential by Electron Ionization Mass Spectrometry

The ionization potential of volatile organic compounds like this compound can be determined using electron ionization mass spectrometry (EI-MS).[5][6]

Apparatus:

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.[5]

-

Helium carrier gas.

-

Sample of purified this compound.

Procedure:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized in the heated injection port and carried by the helium gas through a capillary column. The column temperature is programmed to ensure good separation of the analyte from any impurities.

-

Ionization: As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded by a beam of electrons, typically with an energy of 70 eV.[5][6]

-

Ionization Process: The high-energy electrons cause the removal of an electron from the analyte molecule (M), resulting in the formation of a molecular ion (M⁺˙).[6] M + e⁻ → M⁺˙ + 2e⁻

-

Varying Electron Energy: To determine the ionization potential, the energy of the electron beam is varied, typically starting from a value below the expected ionization potential and gradually increasing.

-

Data Acquisition: The abundance of the molecular ion is monitored as a function of the electron energy.

-

Determination of Ionization Potential: A plot of ion abundance versus electron energy is constructed. The onset of the ion signal corresponds to the appearance potential of the molecular ion, which is taken as the ionization potential of the molecule. Various data analysis methods, such as the vanishing current method or linear extrapolation, can be used to determine the precise value from the ionization efficiency curve.

Visualizations

Experimental Workflow: Friedel-Crafts Alkylation

References

Methodological & Application

Application Note & Protocol: Synthesis of Di-tert-butylbenzene Isomers via Friedel-Crafts Alkylation

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching alkyl substituents to aromatic rings through electrophilic aromatic substitution.[1] This reaction typically employs an alkyl halide, an aromatic substrate, and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][3] The Lewis acid promotes the formation of a carbocation from the alkylating agent, which then serves as the electrophile.[4][5]

This application note details a protocol for the synthesis of di-tert-butylbenzene isomers from tert-butylbenzene (B1681246) and tert-butyl chloride. A primary focus will be placed on the mechanistic principles that govern product distribution, particularly the significant challenge of synthesizing the 1,2-di-tert-butylbenzene isomer. Due to profound steric hindrance from the bulky tert-butyl groups, the formation of the vicinal (1,2) isomer is highly disfavored. Instead, Friedel-Crafts alkylation of benzene (B151609) or tert-butylbenzene predominantly yields the 1,4-isomer under kinetic control, with potential rearrangement to the 1,3- or 1,3,5-isomers under thermodynamic control.[6][7] This document will provide a practical protocol for the synthesis of the major product, 1,4-di-tert-butylbenzene (B89470), and use this experiment to illustrate the chemical principles precluding the formation of the 1,2-isomer.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of an aromatic ring proceeds through several key steps:

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) abstracts a halide from the alkylating agent (tert-butyl chloride) to form a stable tertiary carbocation (tert-butyl cation).[2][5]

-

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new alkyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[8]

A significant challenge in Friedel-Crafts alkylation is polyalkylation. The initial product, tert-butylbenzene, contains an electron-donating alkyl group, which activates the ring, making it more nucleophilic and thus more reactive than the starting benzene.[8][9] This increased reactivity can lead to the addition of multiple alkyl groups.

The orientation of the second tert-butyl group is governed by both electronic and steric effects. The first tert-butyl group is an ortho-, para-director. However, the extreme steric bulk of the tert-butyl group severely inhibits the electrophile from attacking the adjacent ortho position. Consequently, the attack occurs almost exclusively at the para position, leading to 1,4-di-tert-butylbenzene as the major kinetic product.[6] Under more stringent conditions (higher temperature or longer reaction times), isomerization can occur, leading to the formation of the thermodynamically more stable 1,3-di-tert-butylbenzene (B94130) or 1,3,5-tri-tert-butylbenzene.[7][10]

Figure 1. Reaction pathways in the di-tert-butylation of benzene.

Experimental Data

The following table summarizes representative reaction conditions for the Friedel-Crafts alkylation of tert-butylbenzene. Note the typical product distribution, which underscores the difficulty of synthesizing the 1,2-isomer.

| Parameter | Condition | Reference |

| Aromatic Substrate | tert-Butylbenzene | [6] |

| Alkylating Agent | tert-Butyl chloride | [6] |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [6] |

| Reactant Ratio | ~2:1 (tert-Butyl chloride : tert-Butylbenzene) | [6] |

| Temperature | 0 °C (Ice Bath) | [6] |

| Reaction Time | ~30-60 minutes | [6] |

| Primary Product | 1,4-di-tert-butylbenzene | [6] |

| Typical Yield | >80% (of 1,4-isomer) | [6] |

| Yield of 1,2-isomer | Not reported / Trace amounts | |

| Yield of 1,3-isomer | Minor product, increases with temperature | [11] |

Protocol: Synthesis of 1,4-Di-tert-butylbenzene

This protocol provides a detailed method for the alkylation of tert-butylbenzene with tert-butyl chloride, which primarily yields 1,4-di-tert-butylbenzene.[6]

Materials and Equipment:

-

tert-Butylbenzene (10.0 mmol, 1.34 g, 1.54 mL)

-

tert-Butyl chloride (20.0 mmol, 1.85 g, 2.10 mL)

-

Anhydrous aluminum chloride (AlCl₃) (0.75 mmol, 100 mg)

-

Diethyl ether or tert-Butyl methyl ether

-

Aqueous sodium hydroxide (B78521) solution (10%)

-

Anhydrous potassium carbonate or sodium sulfate

-

Ice

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Internal thermometer

-

Drying tube

-

Separatory funnel

-

Rotary evaporator

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood. Hydrogen chloride (HCl) gas is evolved.[2]

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with moisture. Handle with care and minimize exposure to air.[2]

-

tert-Butyl chloride and ether solvents are volatile and flammable. Work away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Experimental Procedure:

-

Apparatus Setup: Assemble a dry 100 mL three-neck flask equipped with a magnetic stir bar and an internal thermometer. Attach a drying tube to one neck to protect the reaction from atmospheric moisture.

-

Reactant Charging: In the fume hood, add tert-butylbenzene (1.54 mL) and tert-butyl chloride (2.10 mL) to the flask.

-

Cooling: Place the flask in an ice/water bath and begin stirring. Allow the mixture to cool to 0 °C.[6]

-

Catalyst Addition: Weigh anhydrous aluminum chloride (100 mg) quickly to minimize moisture absorption. Add the AlCl₃ to the chilled, stirring reaction mixture in small portions over 5 minutes. Adding the catalyst in portions helps to control the initial exothermic reaction.[2] A solid, light-yellow mixture may form.[6]

-

Reaction: Once the catalyst addition is complete, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir. Let the reaction proceed for approximately 30 minutes.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of ice-cold water to the flask. This will decompose the aluminum chloride catalyst. Perform this step in the fume hood as HCl gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether (or tert-butyl methyl ether) and shake, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 15 mL of 10% aqueous sodium hydroxide solution and then with 15 mL of water.

-

Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous potassium carbonate or sodium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Optional): The product, 1,4-di-tert-butylbenzene, is a solid at room temperature. It can be further purified by recrystallization from a minimal amount of hot methanol.[6]

Figure 2. Experimental workflow for the synthesis of 1,4-di-tert-butylbenzene.

References

- 1. benchchem.com [benchchem.com]

- 2. cerritos.edu [cerritos.edu]

- 3. aklectures.com [aklectures.com]

- 4. homework.study.com [homework.study.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols: 1,2-Di-tert-butylbenzene Derivatives as Bulky Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

The steric hindrance provided by bulky ligands is a cornerstone of modern catalytic chemistry, enabling high selectivity and efficiency in a myriad of chemical transformations. While 1,2-di-tert-butylbenzene itself is not typically employed directly as a ligand, its structural motif is integral to the design of highly effective bulky phosphine (B1218219) ligands. A preeminent example is 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB) , a bidentate phosphine ligand renowned for its performance in palladium-catalyzed carbonylation reactions. The strategic placement of tert-butyl groups on the phosphorus atoms, anchored to a 1,2-disubstituted benzene (B151609) backbone, creates a sterically demanding environment around the metal center, which is crucial for controlling reactivity and selectivity.

These application notes provide a comprehensive overview of the synthesis and catalytic applications of DTBPMB, including detailed experimental protocols and quantitative data to facilitate its use in research and development.

Ligand Synthesis: 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB)

The synthesis of DTBPMB is a multi-step process that begins with the bromination of o-xylene (B151617), followed by the introduction of the bulky phosphine groups.

Diagram of DTBPMB Synthesis Workflow

Caption: Synthetic pathway for 1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB).

Experimental Protocol: Synthesis of 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB)

Materials:

-

o-Xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Di-tert-butylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)

-

Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

Step 1: Synthesis of α,α'-Dibromo-o-xylene

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-xylene in CCl₄.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude α,α'-dibromo-o-xylene, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB)

-

Under an inert atmosphere, dissolve di-tert-butylphosphine (2.0 equivalents) in anhydrous THF in a Schlenk flask and cool to -78 °C.

-

Slowly add n-butyllithium (2.0 equivalents) to the solution to deprotonate the phosphine, forming lithium di-tert-butylphosphide. Stir the mixture at this temperature for 30 minutes.

-

In a separate Schlenk flask, dissolve α,α'-dibromo-o-xylene (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of α,α'-dibromo-o-xylene to the lithium di-tert-butylphosphide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Extract the product with an organic solvent such as diethyl ether or pentane.

-

Wash the combined organic layers with degassed brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude DTBPMB ligand. The product can be purified by recrystallization from a suitable solvent like methanol (B129727) to yield a white crystalline solid.

Application in Catalysis: Palladium-Catalyzed Methoxycarbonylation of Alkenes

The palladium-DTBPMB catalytic system is highly effective for the alkoxycarbonylation of alkenes, a process that installs a carbonyl and an alkoxy group across a double bond. This reaction is of significant industrial importance, for instance, in the synthesis of methyl propanoate from ethene, a precursor to methyl methacrylate.[1][2]

Diagram of the Catalytic Cycle for Methoxycarbonylation

Caption: Simplified catalytic cycle for the palladium-catalyzed alkoxycarbonylation of an alkene.

Experimental Protocol: General Procedure for Palladium-Catalyzed Hydroesterification of Styrene (B11656)

This protocol describes a general procedure for the hydroesterification of styrene to produce the branched ester, methyl 2-phenylpropanoate (B8470279), a valuable intermediate.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)

-

1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB)

-

Styrene

-

Methanol (anhydrous)

-

Methanesulfonic acid or another suitable acid promoter

-

High-pressure reactor (autoclave) equipped with a magnetic stirrer and gas inlet

-

Carbon monoxide (CO) gas

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the DTBPMB ligand (1-1.2 mol%) to a glass liner for the autoclave.

-

Add the solvent (methanol) and the acid promoter (e.g., methanesulfonic acid, 5-10 mol%).

-

Stir the mixture for a few minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: Add the substrate, styrene (1.0 equivalent), to the catalyst mixture.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave several times with carbon monoxide to remove any residual air.

-

Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10-40 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 4-24 hours).

-

Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

-

Open the autoclave and remove the reaction mixture.

-

The product yield and selectivity (branched vs. linear ester) can be determined by gas chromatography (GC) or ¹H NMR spectroscopy using an internal standard.

-

The product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data on Catalytic Performance

The DTBPMB ligand imparts exceptional activity and selectivity to palladium catalysts in various carbonylation reactions. The following tables summarize representative data from the literature.

Table 1: Methoxycarbonylation of Ethene to Methyl Propanoate

| Catalyst System | Temperature (°C) | Pressure (bar CO) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Selectivity to Methyl Propanoate (%) | Reference |